molecular formula C17H17FN2O2S2 B2574019 2-((2-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868218-50-2

2-((2-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2574019
CAS RN: 868218-50-2
M. Wt: 364.45
InChI Key: UVWSJGVXCGABRI-UHFFFAOYSA-N
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Description

The compound “2-((2-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thioether group, a tosyl group, and an imidazole ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the imidazole ring might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of analytical techniques .

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds similar to "2-((2-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" often focuses on their synthesis and crystal structure analysis. For example, the synthesis and crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives have been explored, demonstrating techniques for synthesizing fluorobenzyl-thioimidazole derivatives and analyzing their molecular structure through X-ray crystallography. These methodologies are crucial for understanding the chemical properties and potential applications of such compounds (Banu et al., 2014).

Biological Activities

Compounds with structures similar to "this compound" have been studied for their biological activities. For instance, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and evaluated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This research signifies the potential of such compounds in medical and pharmacological applications, offering insights into their mechanism of action and efficacy (Menteşe et al., 2015).

Anticancer Evaluation

The anticancer properties of imidazole-containing compounds have also been a subject of research. Studies on the regioselective N-alkylation of imidazole-containing heterocycles and their in vitro anticancer evaluation provide valuable information on the potential therapeutic applications of these compounds. Such research helps in identifying specific structural features that contribute to the anticancer activity, guiding the design of new therapeutic agents (Karaaslan et al., 2020).

Sensor Applications

The development of sensors based on imidazolyl derivatives for the recognition and differentiation of ions and molecules showcases another research application. These studies often focus on the synthesis of specific imidazolyl derivatives and their application in detecting various analytes, highlighting the versatility and potential of these compounds in analytical chemistry (Consty et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-6-8-15(9-7-13)24(21,22)20-11-10-19-17(20)23-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWSJGVXCGABRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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